molecular formula C9H11N3OS B1523211 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1152916-42-1

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1523211
M. Wt: 209.27 g/mol
InChI Key: KPUVDDOMMRHCTI-UHFFFAOYSA-N
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Description

“2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic compound that contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of such compounds often involves the use of 2-aminothiophene as a starting material . A key intermediate, N-(1H-benzo[d]imidazol-2-yl)carbonylhydrazonoyl dicyanide (2), is prepared by diazotizing 2-aminobenzo[d]imidazole (1) with malononitrile in pyridine . Compound 2 then reacts with various secondary amines in boiling ethanol to yield acrylonitriles .


Molecular Structure Analysis

The molecular structure of “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” would be characterized by the presence of a thiophene ring, a pyrazole ring, and an ethanol group. The exact structure would depend on the specific synthesis process and the reactions involved .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, depending on the conditions and reagents used . For instance, it has been found that nitrile derivative 2 reacts with hydrazine hydrate to yield 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” would depend on its exact molecular structure. Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Applications

Research into novel Schiff bases using derivatives similar to the queried compound has demonstrated significant antimicrobial activity. The synthesis techniques employed, such as Gewald synthesis and Vilsmeier-Haack reaction, lead to novel compounds with potential applications in developing antimicrobial agents. Compounds synthesized using related methodologies showed excellent activity compared to other derivatives, highlighting the potential of such chemical structures in antimicrobial drug development (Puthran et al., 2019).

Antiviral Activity

Another study focused on the synthesis and evaluation of antiviral activity of pyrazolo[3,4-b]pyridine derivatives, starting from compounds with similar structural frameworks. The synthesis process led to heterocyclic compounds with evaluated cytotoxicity and specific antiviral activities, highlighting the potential of these compounds in antiviral therapy (Attaby et al., 2006).

Antioxidant Properties

A study on the catalytic synthesis of chalcone derivatives, starting from compounds structurally similar to the queried molecule, demonstrated potential antioxidant properties. These synthesized compounds were evaluated for their in vitro antioxidant activity, indicating their potential as antioxidant agents (Prabakaran et al., 2021).

Functional Modification of Polymers

Research into the radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including those with structural similarities to the queried molecule, showed enhanced thermal stability and promising biological activities. These modifications suggest potential medical applications of such functionalized polymers (Aly & El-Mohdy, 2015).

Antitumor Evaluation

The synthesis and antitumor evaluation of thiophene-based azo dyes incorporating pyrazolone moiety, derived from compounds structurally related to the queried molecule, demonstrated that most of the synthesized dyes exhibited good antitumor activity. This suggests a potential route for the development of new antitumor agents (Gouda et al., 2016).

Future Directions

The future directions for research on “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” and similar compounds could include further exploration of their therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods and the investigation of new structural prototypes with more effective pharmacological activity could be areas of interest .

properties

IUPAC Name

2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUVDDOMMRHCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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